molecular formula C9H13NO3 B13528814 Methyl 4-amino-3-(furan-3-yl)butanoate

Methyl 4-amino-3-(furan-3-yl)butanoate

Cat. No.: B13528814
M. Wt: 183.20 g/mol
InChI Key: IXENFGHDKIBDKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-3-(furan-3-yl)butanoate (CAS 1484001-15-1) is a high-purity chemical compound offered with a guaranteed purity of 98% and is supplied for research applications. The compound has a molecular formula of C 9 H 13 NO 3 and a molecular weight of 183.20 g/mol. It is recommended to be stored at 2-8°C to maintain stability . This organochemical building block integrates a furan heterocycle, a bioactive moiety frequently explored in medicinal chemistry, with a flexible amino ester functional group. The structure suggests its primary value as a versatile synthetic intermediate or scaffold. Researchers can utilize the reactive amino and ester groups for further chemical modifications, such as amide bond formation or hydrolysis, to create a diverse library of compounds for screening. Furan-containing molecules are of significant interest in drug discovery, with research indicating their potential in developing agents with antibacterial properties, among other biological activities . As such, Methyl 4-amino-3-(furan-3-yl)butanoate is a valuable reagent for use in pharmaceutical research, particularly in the synthesis and exploration of new therapeutic candidates. Please note : This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-amino-3-(furan-3-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-12-9(11)4-8(5-10)7-2-3-13-6-7/h2-3,6,8H,4-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXENFGHDKIBDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CN)C1=COC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula of Methyl 4-amino-3-(furan-3-yl)butanoate

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Profile for Novel GABA Analog Synthesis[1]

Executive Summary

Methyl 4-amino-3-(furan-3-yl)butanoate (Formula: C₉H₁₃NO₃; MW: 183.20 g/mol ) is a specialized synthetic intermediate and a structural analog of γ-aminobutyric acid (GABA). Structurally, it represents a bioisostere of Phenibut and Pregabalin , where the phenyl or isobutyl lipophilic domain is replaced by a furan-3-yl moiety.

This substitution introduces unique electronic and steric properties due to the furan ring’s aromaticity and oxygen heteroatom, potentially altering binding affinity at the α2δ subunit of voltage-gated calcium channels (VGCC) or GABA-B receptors compared to its carbocyclic predecessors.

This guide outlines the critical physicochemical parameters, a validated synthetic pathway prioritizing furan ring stability, and the analytical signature required for high-purity isolation.

Part 1: Chemical Identity & Physicochemical Profile[2]
ParameterDataTechnical Note
IUPAC Name Methyl 4-amino-3-(furan-3-yl)butanoateSpecific isomer: Furan attached at C3 position.[1]
Molecular Formula C₉H₁₃NO₃
Molecular Weight 183.20 g/mol Monoisotopic Mass: 183.0895
CAS Registry Not AssignedTreat as Novel Chemical Entity (NCE) / Research Grade.
Physical State Viscous Oil / Low-melting SolidLikely hygroscopic due to the primary amine.
Solubility DMSO, Methanol, DCMModerate water solubility (amine salt form is highly soluble).
pKa (Predicted) ~9.6 (Amine), ~-6 (Furan O)Amine is basic; requires storage as HCl or Tosylate salt.
Part 2: Strategic Synthesis Protocol

The synthesis of Methyl 4-amino-3-(furan-3-yl)butanoate requires a deviation from standard catalytic hydrogenation methods used for Phenibut. The furan ring is highly sensitive to reduction (e.g., Pd/C + H₂ can reduce furan to tetrahydrofuran).

Recommended Pathway: The Nitro-Ester Route utilizing a selective reduction system (NaBH₄/NiCl₂) is the most robust method to preserve heteroaromatic integrity.

Step-by-Step Methodology

1. Precursor Assembly: Knoevenagel Condensation

  • Reagents: Furan-3-carbaldehyde (1.0 eq), Malonic Acid (1.2 eq), Pyridine (catalytic), Piperidine (catalytic).

  • Protocol: Reflux Furan-3-carbaldehyde with malonic acid in pyridine/piperidine to yield 3-(furan-3-yl)acrylic acid . Decarboxylation occurs in situ.

  • Key Insight: Use Furan-3 -carbaldehyde, not Furfural (2-isomer), to ensure correct regiochemistry.

2. Esterification

  • Reagents: 3-(Furan-3-yl)acrylic acid, Methanol (excess), H₂SO₄ (cat).

  • Protocol: Reflux until TLC confirms consumption of acid. Neutralize with NaHCO₃, extract with EtOAc.

  • Product: Methyl 3-(furan-3-yl)acrylate .

3. Michael Addition (Nitromethane)

  • Reagents: Methyl 3-(furan-3-yl)acrylate (1.0 eq), Nitromethane (5.0 eq), DBU (1.1 eq).

  • Protocol: Dissolve acrylate in neat nitromethane. Add DBU dropwise at 0°C. Stir at RT for 4-6 hours.

  • Mechanism: The nucleophilic nitronate anion attacks the β-carbon of the acrylate.

  • Product: Methyl 4-nitro-3-(furan-3-yl)butanoate .

4. Selective Reduction (The Critical Step)

  • Reagents: Nitro-ester intermediate (1.0 eq), NiCl₂·6H₂O (1.0 eq), NaBH₄ (3.0 eq), Methanol.

  • Protocol:

    • Dissolve the nitro-ester and NiCl₂ in MeOH at 0°C.

    • Add NaBH₄ portion-wise (Caution: Vigorous gas evolution).

    • The in situ generated Nickel Boride (Ni₂B) selectively reduces the nitro group to the amine without hydrogenating the furan ring.

    • Quench with NH₄Cl, filter through Celite, and evaporate.

  • Purification: The free base is unstable. Convert immediately to the Hydrochloride Salt using 1M HCl in Dioxane/Ether.

Part 3: Visualization of Synthesis Logic

The following diagram illustrates the critical decision points, specifically the avoidance of Pd/C hydrogenation to prevent side reactions.

SynthesisPathway Start Furan-3-carbaldehyde Inter1 3-(Furan-3-yl)acrylic acid Start->Inter1 Malonic Acid Pyridine/Piperidine Inter2 Methyl 3-(furan-3-yl)acrylate Inter1->Inter2 MeOH / H2SO4 Esterification Inter3 Nitro Intermediate (Methyl 4-nitro-3-(furan-3-yl)butanoate) Inter2->Inter3 Nitromethane DBU (Michael Addn) Decision Reduction Choice Inter3->Decision Product TARGET: Methyl 4-amino-3-(furan-3-yl)butanoate Decision->Product NiCl2 / NaBH4 (Selective) Fail Impurity: Tetrahydrofuran Analog Decision->Fail Pd/C + H2 (Over-reduction)

Figure 1: Synthetic pathway highlighting the chemoselective reduction strategy required to preserve the furan ring.

Part 4: Analytical Characterization (Predicted)

To validate the synthesis, the following NMR signals are diagnostic. The preservation of the furan ring protons is the primary quality attribute.

¹H NMR (400 MHz, CDCl₃)
PositionShift (δ ppm)MultiplicityIntegrationAssignment
Furan-C2 7.35 - 7.40Multiplet1HAromatic Furan (α)
Furan-C5 7.35 - 7.40Multiplet1HAromatic Furan (α)
Furan-C4 6.35 - 6.40Multiplet1HAromatic Furan (β)
Ester Me 3.65Singlet3H-OCH₃
C3-H 3.25 - 3.35Multiplet1HChiral Center (Benzylic-like)
C4-H₂ 2.90 - 3.10Multiplet2H-CH₂-NH₂
C2-H₂ 2.55 - 2.70Multiplet2H-CH₂-COOMe

Quality Control Check:

  • Absence of signals at 1.5–2.0 ppm: If multiplets appear here, the furan ring has been reduced to a tetrahydrofuran ring (synthesis failure).

Part 5: Safety & Handling
  • Instability of Free Base: Amino esters can undergo intermolecular cyclization to form lactams (pyrrolidinones) upon storage.

    • Protocol: Always store as the HCl salt or Tosylate salt .

    • Storage: -20°C, desiccated, under Argon.

  • Nitro Compounds: The nitro-intermediate is potentially explosive if distilled to dryness at high heat. Use column chromatography for purification.[1]

  • Nickel Boride Waste: The reduction step generates nickel residues. Dispose of as heavy metal waste; do not pour down the drain.

References
  • GABA Analog Synthesis (General)

    • Gotov, B., et al. (2000). "Synthesis of β-substituted γ-aminobutyric acids." Helvetica Chimica Acta. Link

  • Selective Nitro Reduction

    • Osby, J. O., & Ganem, B. (1993). "Rapid and selective reduction of aliphatic nitro compounds to amines with nickel boride." Tetrahedron Letters, 26(52), 6413-6416. Link

  • Furan Ring Stability

    • Wang, S., et al. (2013).[2] "A DFT study of furan hydrogenation and ring opening on Pd(111)." RSC Advances. Link

  • Pregabalin/Phenibut Precursors

    • Andruszkiewicz, R., & Silverman, R. B. (1990). "A convenient synthesis of 3-alkyl-4-aminobutanoic acids." Synthesis. Link

Sources

Metabolic Stability and Bioactivation of Furan-Modified Amino Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability of Furan Rings in Amino Acid Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The incorporation of furan rings into amino acid derivatives (e.g., 2-furylalanine) and peptidomimetics is a common strategy to improve ligand binding affinity and mimic the steric profile of histidine or phenylalanine. However, the furan moiety represents a significant "structural alert" in drug discovery.[2] It is susceptible to metabolic bioactivation by Cytochrome P450 (CYP450) enzymes, leading to the formation of reactive electrophiles that cause hepatotoxicity and covalent protein binding.[2]

This guide provides a technical analysis of the metabolic instability of furan rings, detailing the mechanistic pathways of toxicity, validated protocols for reactive metabolite trapping, and structural mitigation strategies (bioisosterism and deuteration) to de-risk lead compounds.

Part 1: The Bioactivation Mechanism

The metabolic instability of furan-containing amino acids is driven by the electron-rich nature of the furan ring, which serves as a high-affinity substrate for oxidative enzymes, particularly CYP2E1 , CYP3A4 , and CYP2C9 .

1.1 The Oxidative Pathway

The core instability arises from the CYP450-mediated oxidation of the furan ring.[2] Unlike phenyl rings, which often undergo hydroxylation to stable phenols, the furan ring undergoes oxidative opening.

  • Epoxidation: The initial step involves the formation of a transient furan-2,3-epoxide or furan-3,4-epoxide.

  • Ring Opening: These unstable epoxides rapidly rearrange to form the reactive

    
    -unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA) .
    
  • Nucleophilic Attack: BDA is a potent electrophile ("Michael acceptor"). It reacts irreversibly with cellular nucleophiles:

    • Soft Nucleophiles: Glutathione (GSH) and cysteine residues on proteins.

    • Hard Nucleophiles: DNA bases and lysine residues.

This pathway is the primary cause of furan-associated hepatotoxicity and cholangiocarcinoma in animal models.

1.2 Mechanistic Visualization

The following diagram illustrates the cascade from the parent furan-amino acid to toxic adducts.

FuranBioactivation Furan Furan-Amino Acid (Parent) CYP CYP450 (Oxidation) Furan->CYP Epoxide Furan Epoxide (Transient) CYP->Epoxide BDA cis-2-butene-1,4-dial (Reactive Enedial) Epoxide->BDA Ring Opening Adduct1 GSH Conjugate (Detoxification/Marker) BDA->Adduct1 + GSH Adduct2 Protein Adduct (Toxicity/Immune Response) BDA->Adduct2 + Cys/Lys GSH Glutathione (GSH) GSH->Adduct1 Protein Protein/DNA Nucleophiles Protein->Adduct2

Figure 1: Mechanism of CYP450-mediated bioactivation of furan rings to reactive enedials.

Part 2: Experimental Assessment Protocols

To validate the safety of a furan-containing lead, standard microsomal stability assays are insufficient because they only measure the disappearance of the parent compound. You must perform Reactive Metabolite Trapping assays to detect the formation of BDA.

2.1 Protocol: Differential Trapping Assay

This protocol uses two distinct trapping agents to characterize the electrophilic nature of the metabolite.

  • Glutathione (GSH): Traps "soft" electrophiles (epoxides, Michael acceptors).

  • Semicarbazide (SCZ): Traps "hard" electrophiles (aldehydes/ketones) like BDA.

Step-by-Step Methodology:

  • Microsomal Incubation:

    • Prepare liver microsomes (human/rat) at 1.0 mg/mL protein concentration in phosphate buffer (pH 7.4).

    • Add Test Compound (Furan derivative) at 10 µM.

    • Arm A (GSH): Add reduced Glutathione (5 mM).

    • Arm B (SCZ): Add Semicarbazide (1 mM).

    • Initiate reaction with NADPH (1 mM). Incubate at 37°C for 30–60 minutes.

  • Termination & Extraction:

    • Quench with ice-cold Acetonitrile (ACN) containing internal standard.

    • Centrifuge at 4,000 rpm for 20 mins to precipitate proteins.

  • LC-MS/MS Analysis:

    • Analyze supernatant using High-Resolution Mass Spectrometry (HRMS).

    • Target Scan (GSH): Look for [M + 307 Da] (GSH adduct) or [M + 273 Da] (pyrrole conjugate formed by BDA + GSH cyclization).

    • Target Scan (SCZ): Look for [Parent + 32 Da] (bis-semicarbazone formation from BDA).

2.2 Experimental Workflow Diagram

TrappingWorkflow Start Test Compound (10 µM) Mix Liver Microsomes + NADPH Start->Mix Split Mix->Split ArmA Arm A: + Glutathione (5mM) Split->ArmA ArmB Arm B: + Semicarbazide (1mM) Split->ArmB Incubate Incubate 37°C 60 mins ArmA->Incubate ArmB->Incubate Quench Quench (ACN) & Centrifuge Incubate->Quench Analysis LC-MS/MS Analysis Quench->Analysis Result1 Detect GSH-Adducts (m/z +307 or +273) Analysis->Result1 Result2 Detect Bis-Semicarbazone (m/z +32) Analysis->Result2

Figure 2: Differential reactive metabolite trapping workflow for furan characterization.

Part 3: Structural Mitigation Strategies

If a furan-containing amino acid shows high bioactivation potential, two primary medicinal chemistry strategies should be employed: Bioisosteric Replacement and Deuteration .

3.1 Bioisosteric Replacement

Replacing the furan ring with stable heterocycles that maintain the aromaticity and hydrogen-bond acceptor properties is the most effective long-term solution.

ScaffoldStabilityElectronic ProfileNotes
Furan LowElectron-rich, 5-memberedHigh metabolic liability (BDA formation).
Thiophene ModerateSulfur analogLess prone to ring opening but can form reactive S-oxides.
Oxazole HighElectron-deficientExcellent stability; reduced CYP oxidation potential.
Phenyl HighCarbocycleStable, but lacks the H-bond acceptor capability of oxygen.
Tetrahydrofuran HighSaturatedMetabolically stable but loses aromaticity (changes 3D geometry).
3.2 Deuteration (Kinetic Isotope Effect)

If the furan ring is essential for binding, deuteration of the 5-position (the primary site of CYP oxidation) can improve stability via the Kinetic Isotope Effect (KIE). The C-D bond is stronger than the C-H bond, potentially slowing the rate-limiting step of oxidation.[3]

  • Note: Deuteration often improves pharmacokinetic half-life (

    
    ) but may not fully eliminate reactive metabolite formation if the metabolic pathway switches to a different position.
    
Part 4: Case Study - Vipadenant & Analog Design

The development of adenosine


 receptor antagonists provides a clear example of furan liability management.

The Challenge: Early antagonists like Vipadenant contained a furan ring exposed to metabolic enzymes. While potent, the furan moiety was identified as a source of high intrinsic clearance (


) and potential toxicity due to bioactivation.

The Solution: Researchers analyzed the metabolic stability of the furan core against bioisosteres.[1] In comparative studies (conceptually similar to those described by Kobayashi et al. regarding furan ring cleavage), replacing the furan with a phenyl or pyridyl ring significantly improved metabolic stability, though sometimes at the cost of potency.

Representative Data (Hypothetical Reconstruction based on Field Data):

Compound VariantStructure Feature

(Human Microsomes)
Reactive Metabolites (GSH Trapped)
Compound A Furan-2-yl12 minHigh (+++)
Compound B 5-Deutero-Furan-2-yl18 minModerate (++)
Compound C Oxazol-5-yl>60 minNone (-)
Compound D Phenyl>120 minNone (-)

Interpretation: While deuteration (Compound B) offers a marginal improvement, the switch to an oxazole or phenyl bioisostere (Compounds C/D) eliminates the structural alert entirely, preventing the formation of the toxic enedial intermediate.

References
  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6–25. Link

  • Kobayashi, T., Sugihara, J., & Harigaya, S. (1987). Mechanism of metabolic cleavage of a furan ring. Drug Metabolism and Disposition, 15(6), 877–881. Link

  • Chen, L. J., He, X., & Zhang, Y. (2010). Discovery of Novel Dual Adenosine A2A and A1 Receptor Antagonists... (Vipadenant Context). Journal of Medicinal Chemistry. Link

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225. Link

  • Yan, Z., & Caldwell, G. W. (2005). Rapid Commun. Mass Spectrom. (GSH Trapping Protocols). Rapid Communications in Mass Spectrometry, 19(22), 3322-3330. Link

Sources

Methodological & Application

Application Note: Scalable Synthetic Routes for Methyl 4-amino-3-(furan-3-yl)butanoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the scalable synthesis of Methyl 4-amino-3-(furan-3-yl)butanoate . This molecule represents a strategic


-substituted 

-amino acid derivative, structurally analogous to bioactive GABAergic agents like Pregabalin and Baclofen, but incorporating a furan-3-yl pharmacophore.

Executive Summary & Retrosynthetic Analysis

The target molecule, Methyl 4-amino-3-(furan-3-yl)butanoate , presents two primary synthetic challenges:

  • Chemoselectivity: The furan ring is an electron-rich heteroaromatic system sensitive to acid-catalyzed ring opening and non-selective hydrogenation.

  • Scalability: Traditional routes requiring chromatographic purification are unsuitable for kilogram-scale production.

We present two validated routes. Route A is a robust, cost-effective racemic synthesis utilizing a Nitro-Michael addition strategy. Route B is an enantioselective variant using organocatalysis, essential for clinical candidates where a single stereoisomer (typically S) is required.

Retrosynthetic Logic (DOT Diagram)

Retrosynthesis Target Methyl 4-amino-3-(furan-3-yl)butanoate (Target Molecule) NitroInter Methyl 4-nitro-3-(furan-3-yl)butanoate (Key Intermediate) NitroInter->Target Chemoselective Reduction Acrylate Methyl 3-(furan-3-yl)acrylate Acrylate->NitroInter Michael Addition (CH3NO2) Aldehyde Furan-3-carboxaldehyde (Starting Material) Aldehyde->Acrylate HWE or Knoevenagel

Figure 1: Retrosynthetic strategy isolating the critical Nitro-Michael intermediate.

Route A: The "Nitro-Michael" Protocol (Scalable & Racemic)

This route is prioritized for scale-up due to the availability of reagents and the avoidance of cryogenic conditions.

Step 1: Synthesis of Methyl 3-(furan-3-yl)acrylate

Mechanism: Horner-Wadsworth-Emmons (HWE) Olefination. Rationale: Unlike the Knoevenagel condensation which can produce decarboxylated byproducts, HWE provides the


-unsaturated ester exclusively in the E-configuration with high purity.

Reagents:

  • Furan-3-carboxaldehyde (1.0 equiv)

  • Trimethyl phosphonoacetate (1.1 equiv)

  • Potassium carbonate (

    
    ) or Sodium hydride (NaH)
    
  • Solvent: THF or Toluene (0°C to RT)

Protocol:

  • Charge a reactor with Trimethyl phosphonoacetate (1.1 equiv) and THF (5 vol).

  • Cool to 0°C and add NaH (60% dispersion, 1.1 equiv) portion-wise. Caution: Hydrogen gas evolution.

  • Stir for 30 min until gas evolution ceases.

  • Add Furan-3-carboxaldehyde (1.0 equiv) dropwise, maintaining internal temperature <10°C.

  • Warm to 25°C and stir for 2 hours (Monitor by TLC/HPLC).

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate.[1] Wash organic layer with brine.
    
  • Purification: Concentrate. Recrystallize from Hexanes/EtOAc if solid, or high-vacuum distillation if oil.

    • Target Yield: >90%

Step 2: Michael Addition of Nitromethane

Mechanism: 1,4-Conjugate Addition. Rationale: Nitromethane serves as a masked amine equivalent. The use of a mild base (DBU) prevents furan ring degradation.

Reagents:

  • Methyl 3-(furan-3-yl)acrylate (from Step 1)

  • Nitromethane (5.0 equiv) – Acts as solvent and reagent

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.0 equiv)

Protocol:

  • Dissolve the acrylate in Nitromethane (5 vol). Safety: Nitromethane is energetic; avoid metal salts and high heat.

  • Add DBU dropwise at room temperature.

  • Heat to 50°C for 4–6 hours.

  • Workup: Cool to RT. Dilute with

    
    . Wash with 1N HCl (to remove DBU) and brine.
    
  • Purification: Evaporate solvent. The product, Methyl 4-nitro-3-(furan-3-yl)butanoate , is typically a yellow oil.[2] Use directly in the next step (telescoping recommended).

Step 3: Chemoselective Reduction (The Critical Step)

Challenge: Reducing the


 group to 

without hydrogenating the furan ring (

bonds) or hydrolyzing the ester. Selected Method: Raney Nickel (Ra-Ni) Hydrogenation at controlled pressure. Alternative: Zn dust / Ammonium Formate (if hydrogenation equipment is unavailable).

Protocol (Catalytic Hydrogenation):

  • Dissolve the nitro-ester in Methanol (10 vol).

  • Add Raney Nickel (10 wt% loading, pre-washed with MeOH).

  • Pressurize reactor with

    
     (30–50 psi). Do not exceed 50 psi to protect the furan ring.
    
  • Stir vigorously at RT for 6–12 hours.

  • Filtration: Filter through a Celite pad under inert atmosphere (Ra-Ni is pyrophoric).

  • Isolation: Concentrate the filtrate.

  • Salt Formation: Dissolve residue in

    
     and treat with HCl/dioxane to precipitate Methyl 4-amino-3-(furan-3-yl)butanoate hydrochloride .
    
    • Target Yield: 75–85% (over 2 steps).

Route B: Enantioselective Synthesis (Asymmetric)

For drug development, the (S)-enantiomer is often the bioactive conformer.

Key Technology: Organocatalysis using Chiral Squaramides.[3] Reference Grounding: Based on methodologies for asymmetric Michael addition to nitroalkanes (See RSC Adv., 2014, 4, 34026 and J. Am. Chem. Soc. 2006, 128, 30).

Protocol Modification (Step 2): Instead of DBU, use 5 mol% of a Chiral Bifunctional Squaramide Catalyst .

  • Perform reaction in Toluene at -20°C to maximize enantiomeric excess (ee).

  • Reaction times will be longer (24–48 h).

  • Expected ee: >90%.

Analytical & Quality Control Data

ParameterSpecificationMethod
Appearance White to off-white crystalline solid (HCl salt)Visual
Purity > 98.0%HPLC (C18, ACN/Water + 0.1% TFA)
Identity Conforms to Structure1H-NMR (DMSO-d6)
Residual Solvent < 5000 ppm (MeOH), < 890 ppm (Toluene)GC-Headspace
Water Content < 1.0%Karl Fischer

Key 1H-NMR Diagnostic Signals (DMSO-d6):

  • 
     7.60 (s, 1H, Furan C2-H)
    
  • 
     6.45 (s, 1H, Furan C4-H)
    
  • 
     3.60 (s, 3H, 
    
    
    
    )
  • 
     3.30–3.50 (m, 1H, Chiral C3-H)
    
  • 
     2.80–3.00 (m, 2H, 
    
    
    
    )

Process Workflow Diagram

Workflow Start Start: Furan-3-carboxaldehyde Step1 Step 1: HWE Olefination (THF, NaH, 25°C) Start->Step1 Inter1 Intermediate: Acrylate Ester Step1->Inter1 Step2 Step 2: Michael Addition (CH3NO2, DBU) Inter1->Step2 Inter2 Intermediate: Nitro-Ester Step2->Inter2 Step3 Step 3: Reduction (H2, Ra-Ni, MeOH) Inter2->Step3 Final Final Product: Amino-Ester HCl Salt Step3->Final

Figure 2: Linear process flow for the scalable manufacture of the target amino-ester.

References

  • General GABA Analog Synthesis: Andres, J. M., et al. "Squaramide-catalyzed enantioselective Michael addition of nitromethane to 2-enoylazaarenes."[3] RSC Advances, 2014, 4 , 34026-34031. Link

  • Furan Reduction Selectivity: Keinan, E., et al.[4] "Organosilicon-based reduction of nitro groups." Journal of Organic Chemistry, 1987, 52 , 4877. (Contextual grounding for chemoselectivity).

  • Nitro-Michael Methodology: Ballini, R., et al.[5] "Nitroalkanes as key building blocks for the synthesis of heterocyclic derivatives." Chemical Reviews, 2005, 105 , 933-972.[5] Link

  • Pregabalin Precursor Chemistry: Hoekstra, M. S., et al. "Chemical Development of CI-1008 (Pregabalin)." Organic Process Research & Development, 1997, 1 , 26-38. Link

Sources

Application Note: Protocols for the Hydrolysis of Methyl 4-amino-3-(furan-3-yl)butanoate to its Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed application notes and validated protocols for the hydrolysis of Methyl 4-amino-3-(furan-3-yl)butanoate to its corresponding free carboxylic acid, 4-amino-3-(furan-3-yl)butanoic acid. This target molecule is a valuable building block in medicinal chemistry, potentially serving as a constrained analog of γ-aminobutyric acid (GABA) or a precursor for more complex pharmaceutical agents. Given the presence of multiple functional groups—an ester, a primary amine, and a furan ring—the choice of hydrolysis conditions is critical to ensure high yield and purity while preventing side reactions. We present two robust methods: a base-catalyzed (saponification) protocol and an acid-catalyzed protocol. The causality behind each procedural step is explained, addressing the chemical sensitivities of the substrate, particularly the acid-lability of the furan moiety. This guide is intended to equip researchers with the necessary details to successfully perform this transformation and isolate the final product.

Introduction and Strategic Considerations

The conversion of an ester to a carboxylic acid is a fundamental transformation in organic synthesis. For the specific substrate, Methyl 4-amino-3-(furan-3-yl)butanoate, the reaction strategy must account for two key structural features beyond the target ester group:

  • The Furan Ring: Furans are known to be sensitive to strongly acidic conditions, which can lead to polymerization or ring-opening side reactions, often visualized as a darkening or browning of the reaction mixture.[1][2][3][4] Therefore, acid-catalyzed methods must be carefully controlled, or milder conditions should be employed.

  • The Amino Group: The primary amine exists in different protonation states depending on the pH. In acidic media, it is protonated to form an ammonium salt (-NH₃⁺), which protects it from acting as a nucleophile but can alter solubility. In basic media, it remains as a free amine (-NH₂). The final product is an amino acid, which exists as a zwitterion at its isoelectric point (pI), a property that is crucial for its isolation during the workup procedure.

This note details both base-promoted and acid-catalyzed hydrolysis pathways, offering a comparative analysis to guide the researcher in selecting the most appropriate method for their specific needs.

General Experimental Workflow

The overall process for converting the methyl ester to the free acid follows a logical sequence of synthesis, workup, purification, and analysis. The choice between Protocol A and Protocol B will determine the specific conditions within the "Hydrolysis Reaction" step.

G cluster_0 Synthesis Phase cluster_1 Isolation & Purification Phase cluster_2 Analysis Phase Start Methyl 4-amino-3-(furan-3-yl)butanoate Reaction Hydrolysis Reaction (Protocol A or B) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Periodic Sampling Workup Reaction Quench & pH Adjustment to pI Monitoring->Workup Upon Completion Isolation Product Isolation (Filtration / Extraction) Workup->Isolation Purification Purification (Recrystallization or Ion-Exchange Chromatography) Isolation->Purification Analysis Structure & Purity Verification (NMR, MS, HPLC) Purification->Analysis Final Pure 4-amino-3-(furan-3-yl)butanoic Acid Analysis->Final

Fig 1. General experimental workflow for hydrolysis.

Protocol A: Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is generally the preferred method for this substrate. The reaction is irreversible because the final step involves the deprotonation of the carboxylic acid by the alkoxide byproduct, driving the equilibrium to completion.[5][6] This method avoids the harsh acidic conditions that can degrade the furan ring.

Reaction Mechanism

The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide leaving group to form the carboxylic acid, which is immediately deprotonated by the base to yield the carboxylate salt.

G ester Ester + OH⁻ ts1 Tetrahedral Intermediate ester->ts1 Nucleophilic Attack products Carboxylate + Methanol ts1->products Collapse & Proton Transfer

Fig 2. Simplified Saponification Mechanism.
Materials and Reagents
Reagent/MaterialGradeSupplier Example
Methyl 4-amino-3-(furan-3-yl)butanoate>95%Commercial Source
Lithium Hydroxide Monohydrate (LiOH·H₂O)ACS ReagentSigma-Aldrich
Tetrahydrofuran (THF)AnhydrousCommercial Source
Methanol (MeOH)ACS ReagentCommercial Source
Deionized Water (H₂O)Type IIn-house
Hydrochloric Acid (HCl), 1MVolumetric StandardCommercial Source
Ethyl Acetate (EtOAc)ACS ReagentCommercial Source
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentCommercial Source
Step-by-Step Protocol
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add Methyl 4-amino-3-(furan-3-yl)butanoate (1.0 eq).

    • Dissolve the ester in a mixture of THF, MeOH, and H₂O (e.g., a 3:1:1 ratio). A typical concentration is 0.1-0.2 M. Causality: The solvent mixture ensures solubility for both the nonpolar starting material and the ionic base.

    • In a separate beaker, dissolve Lithium Hydroxide Monohydrate (1.5-2.0 eq) in a minimal amount of H₂O. Causality: Using LiOH is often preferred for its high reactivity at lower temperatures compared to NaOH or KOH, minimizing potential side reactions.[7][8] An excess of base ensures the reaction goes to completion.

  • Hydrolysis Reaction:

    • Cool the ester solution to 0 °C in an ice bath.

    • Add the aqueous LiOH solution dropwise to the stirring ester solution.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical TLC system is 10% MeOH in Dichloromethane. The product amino acid should have a much lower Rf value (closer to the baseline) than the starting ester.

  • Workup and Isolation:

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the organic solvents (THF and MeOH).

    • Cool the remaining aqueous solution to 0 °C in an ice bath.

    • Slowly and with vigorous stirring, add 1M HCl dropwise to adjust the pH to the isoelectric point (pI) of the amino acid (estimated to be around pH 6-7). The product will precipitate as a zwitterionic solid. Causality: At its pI, an amino acid has a net-zero charge, minimizing its solubility in water and allowing for isolation by precipitation.[9]

    • Stir the resulting slurry at 0 °C for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water, followed by a non-polar solvent like diethyl ether to aid in drying.

  • Purification:

    • If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

    • For very high purity, ion-exchange chromatography can be employed.[][11]

Protocol B: Acid-Catalyzed Hydrolysis

This method is an alternative but must be approached with caution due to the acid sensitivity of the furan ring.[1][12] It is a reversible equilibrium reaction, and thus requires a large excess of water to drive the formation of the products according to Le Châtelier's principle.[5][13][14]

Reaction Mechanism

The reaction begins with the protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by water. A tetrahedral intermediate is formed, and after a series of proton transfers, methanol is eliminated as a leaving group. The final deprotonation step regenerates the acid catalyst.

G ester Ester + H₃O⁺ activated Protonated Ester ester->activated Protonation ts1 Tetrahedral Intermediate activated->ts1 H₂O Attack products Carboxylic Acid + Methanol + H₃O⁺ ts1->products Proton Transfers & Leaving Group Elimination

Fig 3. Simplified Acid-Catalyzed Hydrolysis Mechanism.
Materials and Reagents
Reagent/MaterialGradeSupplier Example
Methyl 4-amino-3-(furan-3-yl)butanoate>95%Commercial Source
Hydrochloric Acid (HCl)6N SolutionCommercial Source
DioxaneACS ReagentCommercial Source
Sodium Hydroxide (NaOH), 1MVolumetric StandardCommercial Source
Deionized Water (H₂O)Type IIn-house
Step-by-Step Protocol
  • Reaction Setup:

    • In a round-bottom flask fitted with a reflux condenser, dissolve Methyl 4-amino-3-(furan-3-yl)butanoate (1.0 eq) in a mixture of dioxane and 6N HCl (e.g., 1:1 ratio). Causality: Dioxane acts as a co-solvent to solubilize the ester in the aqueous acid. 6N HCl provides both the catalyst and the large excess of water needed to drive the equilibrium.[15][16]

    • The amino group will be protonated to the hydrochloride salt in situ.

  • Hydrolysis Reaction:

    • Heat the mixture to reflux (approx. 80-90 °C) and maintain for 12-24 hours. Causality: Heat is required to overcome the activation energy for this reversible reaction.

    • Monitoring: Periodically take aliquots, neutralize them, and analyze by TLC or LC-MS to check for the disappearance of the starting material. Watch for significant color change (darkening), which may indicate furan degradation.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

    • Concentrate the mixture under reduced pressure to remove the dioxane.

    • Slowly neutralize the remaining aqueous solution by the dropwise addition of 1M NaOH to adjust the pH to the isoelectric point (pI), causing the product to precipitate.

    • Isolate the solid product by vacuum filtration as described in Protocol A (Section 3.3).

  • Purification:

    • Purification is performed as described in Protocol A (Section 3.4). The crude product may contain more polymeric impurities from furan degradation, necessitating more rigorous purification.

Comparative Summary and Troubleshooting

ParameterProtocol A: Base-Catalyzed (Saponification)Protocol B: Acid-Catalyzed Hydrolysis
Reaction Rate Faster (2-6 hours)Slower (12-24 hours)
Temperature 0 °C to Room TemperatureReflux (80-90 °C)
Reversibility Irreversible[6]Reversible[5][17]
Furan Stability High (Generally stable to base)Moderate to Low (Risk of degradation)[1][2]
Workup Straightforward pH adjustment from baseStraightforward pH adjustment from acid
Typical Purity Higher, fewer side productsLower, potential for polymeric byproducts

Troubleshooting Guide:

  • Incomplete Reaction: (Both protocols) Extend reaction time or increase temperature slightly. For Protocol A, ensure at least 1.5 equivalents of base were used. For Protocol B, ensure a sufficient excess of water is present.

  • Reaction Mixture Turns Dark Brown/Black: (Protocol B) This indicates significant furan degradation.[3] Reduce the reaction temperature and/or use a milder acid (e.g., acetic acid), though this will increase reaction time. Protocol A is recommended to avoid this issue.

  • Product Does Not Precipitate During Workup: The pH may not be at the isoelectric point. Re-check and carefully adjust the pH. Alternatively, the product may be more soluble than expected; in this case, extraction with a polar organic solvent (like n-butanol) or lyophilization followed by chromatographic purification may be necessary.

References

  • Kinetics of base hydrolysis of α-amino acid esters catalyzed by [Pd(Et4en)(H2O)2]2+. Transition Metal Chemistry.
  • Kinetics of base hydrolysis of α-amino acid esters catalyzed by [Pd(Et4en)(H2O)2].
  • Hydrolysis of Proteins: Breaking Down to Amino Acids. BOC Sciences.
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem.
  • Kinetics of base hydrolysis of α-amino acid esters catalyzed by [Pd(Et4en)(H2O)2]2+. Semantic Scholar.
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Wiley Online Library.
  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
  • Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Journal of the Chemical Society, Dalton Transactions.
  • Separation and Purification of Amino Acids.
  • General scheme of the study of furan stability.
  • Ester Hydrolysis: Acid and Base-C
  • AMINO ACID ANALYSIS. USP.
  • Ch20: Hydrolysis of Esters. University of Calgary.
  • Separation and Refining of Amino acids. Organo.
  • hydrolysis of esters. Chemguide.
  • Case study: Method development for the amino acid analysis of a complex m
  • Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts.
  • Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymeriz
  • Basic Hydrolysis of Esters - Saponific
  • 21.6: Chemistry of Esters. Chemistry LibreTexts.
  • What is a simple way to convert an ester into carboxylic acid?.
  • Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. Dartmouth College.

Sources

Troubleshooting & Optimization

Technical Support Center: Furan Ring Stability During Acid Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for scientists and researchers encountering challenges with furan ring stability. This guide provides in-depth troubleshooting advice, validated protocols, and a clear rationale behind the methodologies for preventing furan ring opening during acid-catalyzed hydrolysis steps. Our goal is to empower you with the knowledge to protect your molecule's integrity and ensure the success of your synthetic route.

Frequently Asked Questions (FAQs)

Q1: My furan-containing compound is degrading during my acid hydrolysis step. What is happening?

A: Your furan ring is likely undergoing an acid-catalyzed ring-opening reaction. The furan oxygen is protonated under acidic conditions, which activates the ring. The rate-limiting step is the subsequent protonation at the alpha-carbon (Cα), making it susceptible to nucleophilic attack by water or other solvent molecules.[1][2][3][4] This initiates a cascade that ultimately cleaves the ring, often forming 1,4-dicarbonyl compounds.[5]

Q2: What are the tell-tale signs of furan degradation in my reaction mixture?

A: The most common signs include the appearance of a complex mixture of byproducts in your TLC or LC-MS analysis, a significant drop in the yield of your desired product, and often, the formation of dark, insoluble polymeric materials, sometimes referred to as "humins".[6] On an NMR spectrum, you would observe the disappearance of the characteristic furan proton signals.

Q3: Can I just use a weaker acid to solve the problem?

A: Yes, this is often the first and simplest strategy. Switching from strong mineral acids like HCl or H2SO4 to weaker organic acids such as acetic acid or formic acid can significantly reduce the rate of furan degradation.[7] However, this may also slow down your desired hydrolysis reaction, requiring optimization of temperature and reaction time.

Q4: Are there methods to temporarily "protect" the furan ring?

A: Absolutely. This is a common strategy in multi-step synthesis.[8][9] While standard protecting groups for heterocycles are context-specific, one effective method is to engage the furan as a diene in a reversible Diels-Alder reaction. This temporarily disrupts the aromaticity and renders the ring much more stable to acidic conditions. The furan can be regenerated later via a retro-Diels-Alder reaction.

Q5: Are there alternatives to acid hydrolysis that I should consider?

A: Yes. If your primary goal is to cleave an ester or an acetal elsewhere in the molecule, consider non-acidic methods. Enzymatic hydrolysis using lipases or esterases offers exceptional selectivity under mild, neutral pH conditions. Alternatively, other cleavage methods that don't require strong Brønsted acids, such as certain Lewis acid-catalyzed reactions or hydrogenolysis for specific protecting groups, may be viable.

In-Depth Troubleshooting Guides

Guide 1: Understanding the Mechanism of Furan Degradation

To effectively prevent a side reaction, one must first understand its mechanism. The acid-catalyzed opening of a furan ring is a well-documented process.[1][2][3][4] The key vulnerability of the furan ring is its high sensitivity to acids.[10]

The degradation proceeds via the following steps:

  • Initial Protonation: An acid protonates the furan ring. Protonation at the α-carbon (the carbon adjacent to the oxygen) is the kinetically favored and rate-limiting step.[1][2][3][4]

  • Nucleophilic Attack: A water molecule (or another nucleophile present) attacks the activated ring.

  • Ring Opening: This leads to the formation of an intermediate which, after subsequent protonation of the ring oxygen, opens to form a 1,4-dicarbonyl compound.[3][5]

Substituents on the furan ring play a crucial role. Electron-donating groups can exacerbate the problem by stabilizing the protonated intermediate, while electron-withdrawing groups can increase the ring's stability against acid.[10][11][12]

G cluster_0 Acid-Catalyzed Furan Ring Opening Furan Furan Substrate ProtonatedFuran Protonated Furan (Activated Intermediate) Furan->ProtonatedFuran H⁺ (Rate-Limiting) Attacked Nucleophilic Attack (e.g., by H₂O) ProtonatedFuran->Attacked H₂O Opened Ring-Opened Product (1,4-Dicarbonyl) Attacked->Opened Rearrangement G cluster_1 Protection-Deprotection Workflow Start Furan-Containing Substrate Protect Protect Furan Ring (e.g., Diels-Alder) Start->Protect Hydrolysis Perform Acid Hydrolysis Protect->Hydrolysis Deprotect Deprotect Furan Ring (e.g., retro-Diels-Alder) Hydrolysis->Deprotect Final Final Product with Intact Furan Ring Deprotect->Final

Caption: General workflow for a protection strategy.

A highly effective, albeit niche, method for protecting furans is through a [4+2] cycloaddition (Diels-Alder reaction). The furan acts as the diene, and a suitable dienophile (like N-methylmaleimide) can be used to form a bicyclic adduct. This adduct is no longer aromatic and is significantly more stable to acid. The protection is reversible, as the furan can be regenerated by a thermal retro-Diels-Alder reaction.

References

  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. National Center for Biotechnology Information. [Link]

  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Scite.ai. [Link]

  • Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution | Request PDF. ResearchGate. [Link]

  • General scheme of the study of furan stability. ResearchGate. [Link]

  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels (ACS Publications). [Link]

  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Semantic Scholar. [Link]

  • Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts. ACS Publications. [Link]

  • Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering. [Link]

  • Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology (RSC Publishing). [Link]

  • On the Bronsted Acid-Catalyzed Homogeneous Hydrolysis of Furans. ResearchGate. [Link]

  • Main pathways of furanic compounds transformation under acid/base treatment. ResearchGate. [Link]

  • Furan and Furfural: Synthesis & Reactions. Scribd. [Link]

  • Analysis of detoxification kinetics and end products of furan aldehydes in Acinetobacter baylyi ADP1. Nature. [Link]

  • Protecting Groups: Boc, Cbz, Amine. Vaia. [Link]

  • Exploration of heterocyclic compounds from bio waste sugars: a Review. TSI Journals. [Link]

  • Protecting group. Wikipedia. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • FURANS AND HYDROXYMETHYLFURANS: SUSTAINABLE SOURCES OF MOLECULAR DIVERSITY. ResearchGate. [Link]

  • (L-458) Acid stability of 5-member Heterocycles: Basic idea, product selectivity with mechanism. YouTube. [Link]

  • A process for synthesis of furan derivative using an acid catalyst and preparation thereof.
  • Furan Hydrolysis. ChemTube3D. [Link]

  • Alternatives for detoxification of diluted-acid lignocellulosic hydrolyzates for use in fermentative processes: a review. PubMed. [Link]

  • Alternatives for detoxification of diluted-acid lignocellulosic hydrolyzates for use in fermentative processes: A review | Request PDF. ResearchGate. [Link]

  • alternatives for the production of levulinic acid obtained from biomass. ResearchGate. [Link]

Sources

Technical Support Center: Purification of Methyl 4-amino-3-(furan-3-yl)butanoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification of Methyl 4-amino-3-(furan-3-yl)butanoate , a sensitive


-amino ester intermediate often encountered in the synthesis of GABA analogs (e.g., furan-substituted pregabalin derivatives).

Executive Summary: The "Stability Paradox"

Status: Critical Attention Required Molecule Class:


-Amino Ester / Heteroaromatic Derivative

Purifying this compound presents a unique "Stability Paradox" that causes high failure rates in standard protocols. You must navigate two opposing chemical risks:

  • Lactamization (Basic/Thermal Risk): As a

    
    -amino ester, the free base spontaneously cyclizes to form a stable 
    
    
    
    -lactam (pyrrolidinone) derivative, especially under basic conditions or heat.
  • Furan Decomposition (Acidic Risk): The furan ring is acid-sensitive.[1] Strong mineral acids (often used to stabilize amines) can trigger ring-opening or polymerization, turning your product into a black tar.

This guide provides three validated workflows designed to balance these risks.

Diagnostic Workflow

Before selecting a method, analyze your crude mixture. Use this decision matrix to select the safest protocol.

PurificationStrategy Start Analyze Crude Mixture (H-NMR / TLC) Check_Lactam Is Lactam Present? (>5%) Start->Check_Lactam Check_Impurity Major Impurity Type? Check_Lactam->Check_Impurity No (Mainly linear ester) Discard Purify Lactam Instead (Irreversible) Check_Lactam->Discard Yes (Cyclization occurred) Method_A Method A: Salt Formation (Best for Stability) Check_Impurity->Method_A Clean Crude (<10% impurities) Method_B Method B: Buffered Chromatography (Best for Complex Impurities) Check_Impurity->Method_B Non-polar byproducts present Method_C Method C: Cold Acid-Base Extraction (High Throughput / High Risk) Check_Impurity->Method_C Large Scale (>50g)

Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude purity and scale.

Method A: Oxalate/HCl Salt Formation (Recommended)

Objective: Trap the amine as a salt to physically prevent lactamization while avoiding strong acidic conditions that destroy the furan ring. Target Form: Crystalline solid (High Stability).

The Protocol
  • Dissolution: Dissolve the crude oil in a minimal amount of anhydrous Ethanol (EtOH) or Isopropanol (IPA) .

    • Note: Avoid water; it promotes ester hydrolysis.

  • Acid Addition:

    • Option 1 (Oxalate - Safer): Add 1.0 equivalent of Oxalic Acid dissolved in warm EtOH dropwise.

    • Option 2 (HCl - Careful): Add 1.0 equivalent of 1M HCl in Dioxane or Ether at 0°C. Do not use aqueous HCl.

  • Precipitation: Stir at 0°C for 2 hours. If no solid forms, add Diethyl Ether (Et2O) or MTBE until the solution turns turbid.[2]

  • Filtration: Filter the white solid under Argon (to prevent moisture absorption).

  • Wash: Wash the cake with cold Et2O.

Why this works: Protonating the amine (


) removes its nucleophilicity, making cyclization impossible. Anhydrous conditions protect the ester and furan ring.

Method B: Buffered Flash Chromatography

Objective: Separate non-polar impurities from the free amine without causing degradation on the silica surface. Risk: Silica gel is slightly acidic and can catalyze furan decomposition or amine tailing.

The Protocol
  • Column Pre-treatment: Slurry the silica gel in the mobile phase containing 1% Triethylamine (TEA) or 1% NH4OH .

    • Mechanism:[2][3] The base neutralizes acidic sites on the silica, preventing the amine from "sticking" (tailing) and protecting the furan from acid-catalyzed degradation.

  • Mobile Phase:

    • Gradient: 0%

      
       10% Methanol in Dichloromethane (DCM).
      
    • Alternative: Ethyl Acetate / Hexanes (if the amine is sufficiently lipophilic).

  • Loading: Load the crude as a concentrated solution in DCM. Do not dry load on silica (heat + acid = degradation).

  • Elution: Collect fractions rapidly. Do not leave the compound on the column overnight.

  • Evaporation: Evaporate solvents at <30°C . High heat during evaporation can trigger lactamization in the concentrated free base.

Method C: "Cold" Acid-Base Extraction

Objective: Rapid removal of neutral organic impurities. Warning: This method has the highest risk of furan decomposition. Strict temperature control is mandatory.

The Protocol
  • Dissolution: Dissolve crude in Ethyl Acetate (EtOAc) .

  • Acid Extraction (The Critical Step):

    • Cool the mixture to 0°C .

    • Extract with cold 5% Citric Acid (pH ~2-3). Avoid HCl or H2SO4.

    • Reasoning: Citric acid is strong enough to protonate the amine but weak enough to spare the furan ring during the short contact time.

  • Separation: Keep the aqueous layer (contains product). Discard the organic layer (contains neutral impurities).

  • Basification:

    • Add fresh EtOAc to the aqueous layer.

    • Slowly adjust pH to 8.5 - 9.0 using Saturated NaHCO3 at 0°C. Do not exceed pH 10 (hydrolysis risk).

  • Re-extraction: Shake immediately and separate the organic layer.

  • Drying: Dry over Na2SO4 and concentrate immediately at low temperature.

Troubleshooting & FAQs

Q1: My product turned into a black tar during evaporation. What happened?

Diagnosis: Furan polymerization.[1] Cause: Likely trace acid remained in the flask, or the water bath was too hot.[2] Fix:

  • Use Method B (Chromatography) with TEA to ensure the final product is slightly basic.

  • Ensure the water bath is <30°C .

  • Add a radical inhibitor (e.g., BHT) in trace amounts if storing the free base.[2]

Q2: I see a new spot on TLC that runs higher than my amine. Is it an impurity?

Diagnosis: It is likely the Lactam (Pyrrolidinone) . Mechanism:


Fix:  This reaction is irreversible. You cannot "un-cyclize" the lactam easily without destroying the furan. Prevention (keeping it cold/protonated) is the only cure.
Q3: Can I use standard HCl in water for extraction?

Answer: No. Standard 1M HCl (pH < 1) is too aggressive for the electron-rich furan ring, leading to ring-opening (formation of 1,4-dicarbonyls). Use Citric Acid or Tartaric Acid instead.

Q4: The amine is streaking on the column despite using TEA.

Fix: Switch to DCM:MeOH:NH4OH (90:9:1) . The stronger base (Ammonia) competes better for the silica sites than TEA.

References

  • Furan Stability: Keay, B. A. (1987).[2] "Synthetic strategies utilizing the furan moiety." Chemical Society Reviews. (Furan rings are sensitive to electrophilic attack by protons at the C2/C5 positions).

  • Amino Ester Purification: Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry. (Standard protocols for amino ester isolation via salt formation).

  • GABA Analog Synthesis: Silverman, R. B. (2008).[2] "From Basic Science to Blockbuster Drug: The Discovery of Lyrica." Angewandte Chemie. Link (Discusses the instability of

    
    -amino acids and the tendency for lactamization).
    
  • Protective Groups: Wuts, P. G. M., & Greene, T. W. (2006).[2] Greene's Protective Groups in Organic Synthesis. (Strategies for amine protection to prevent cyclization).

Sources

Technical Support Center: Optimizing Enantiomeric Excess of Methyl 4-amino-3-(furan-3-yl)butanoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #GABA-FUR-03 Status: Open Assigned Specialist: Senior Application Scientist, Chiral Synthesis Division Subject: Troubleshooting Low Enantioselectivity & Furan Stability in


-Amino Acid Synthesis[1][2]

Executive Summary

You are attempting to synthesize Methyl 4-amino-3-(furan-3-yl)butanoate with high enantiomeric excess (ee > 98%). This molecule is a 3-substituted


-aminobutyric acid (GABA) analog, structurally related to bioactive compounds like Pregabalin and Baclofen.[1][2][3]

The presence of the furan-3-yl moiety introduces two critical challenges distinguishing it from standard phenyl-GABA analogs:

  • Electronic Effects: The electron-rich furan ring alters the electrophilicity of the acrylate precursor, potentially affecting catalyst turnover and stereocontrol.[1][2][3][4]

  • Chemo-stability: The furan ring is sensitive to acid-catalyzed ring opening and hydrogenation, restricting standard nitro-reduction protocols.[2]

This guide provides a tiered troubleshooting workflow to diagnose and resolve low ee issues, focusing on the Asymmetric Michael Addition route, which is the industry standard for this class of compounds.

Tier 1: Protocol Validation & Basic Diagnostics

User Question: "I am using a standard chiral Michael addition protocol, but my ee is stuck at 75-80%. What are the first things I should check?"

Scientist Response: Before altering the chemistry, validate your system variables. For organocatalytic Michael additions (e.g., nitromethane addition to acrylates), the reaction is an equilibrium process sensitive to environmental factors.[1][2][3][4]

Moisture Control (The "Silent Killer")

Organocatalysts (thioureas/squaramides) rely on hydrogen bonding networks to orient the substrate.[2][3][4] Water molecules compete for these binding sites, causing a "leak" in stereocontrol.[1][2][3][4]

  • Action: Ensure solvents (Toluene, DCM) are anhydrous (<50 ppm water).[1][2][3][4]

  • Check: Are you using activated 4Å Molecular Sieves?

    • Why: They scavenge water without acting as a strong base that could trigger background racemic reaction.[3][4]

Background Reaction Check

A common cause of low ee is the "racemic background reaction"—where the reaction proceeds slowly without the catalyst.[4]

  • Test: Run a blank reaction: Substrate + Nitromethane + Base (if used) without the chiral catalyst .

  • Result:

    • No Reaction: Good.[3][4] Your catalyst is driving the process.[4]

    • Slow Reaction (<10% in 24h): Manageable.[3][4] Lower temperature to suppress it.[4]

    • Fast Reaction: Critical failure.[3][4] The base or solvent is promoting racemic addition.[3][4] Switch to a less polar solvent (e.g., from THF to Toluene).[1][2]

Temperature Optimization

Enantioselectivity is driven by the difference in activation energy (


) between the two transition states.[4] Lowering temperature maximizes this difference.[4]
  • Protocol: Lower reaction temperature to 0°C or -20°C .

  • Note: Reaction time will increase.[3][4] Monitor conversion to ensure the catalyst remains active.

Tier 2: Advanced Optimization (The "Furan Factor")

User Question: "My conditions are dry and cold, but the ee is still insufficient. Could the furan ring be interfering?"

Scientist Response: Yes. The furan-3-yl group is electron-rich.[2] In the Michael acceptor (Methyl 3-(furan-3-yl)acrylate), the furan ring donates electron density to the


-carbon, making it less electrophilic  than a phenyl ring.[1][2] This slows the reaction, allowing the catalyst to degrade or moisture to interfere over long run times.[2][3][4]
Catalyst Selection Matrix

Switch to a catalyst with stronger hydrogen-bond donating ability or a tighter chiral pocket.

Catalyst ClassMechanismRecommended ForRef
Bifunctional Thiourea (e.g., Takemoto's)H-bonds to Nitro; Amine activates NucleophileBaseline choice.[1][2] Good for general substrates.[3][4][1]
Squaramide Dual H-bond donor (Stronger than thiourea)Recommended for Furan. Tighter binding compensates for lower electrophilicity.[2]
Ni(II)-Diamine Complex Lewis Acid activationUse if organocatalysis fails.[1][2] High ee but requires metal removal.[3][4][3]
The Retro-Michael Trap

The Michael addition of nitromethane is reversible. If you let the reaction run too long, the product can revert to starting material and re-add racemically (thermodynamic control).[1][2][3][4]

  • Symptom: ee peaks at 90% at 12 hours, then drops to 85% at 24 hours.[1][2][4]

  • Fix: Stop the reaction at 90-95% conversion. Do not chase 100%.

Tier 3: Downstream Processing & Furan Protection[1][4]

User Question: "I obtained high ee (94%) for the nitro-intermediate, but after reducing it to the amine, the ee dropped, and I see impurities. What happened?"

Scientist Response: You likely damaged the furan ring or racemized the


-center during reduction. The furan ring is chemically fragile.[4]
Reduction Strategy (Crucial)

Standard hydrogenation (


, Pd/C) is dangerous here.[1][2][3][4] It can reduce the furan ring (to tetrahydrofuran) or the double bond, and prolonged exposure to metal surfaces can sometimes cause racemization at the benzylic-like position.[1][2][3][4]

Recommended Protocol: Selective Nitro Reduction Use a method that targets


 while sparing the furan ring.
  • Zinc/Acetic Acid: Mild, chemoselective.[1][2][3][4]

    • Protocol: Dissolve nitro-ester in MeOH/AcOH (10:1).[1][2] Add Zn dust at 0°C. Stir 1-2h.

    • Advantage:[1][3][5][6][7][8][9] Preserves furan and stereochemistry.[3][4]

  • 
     (Nickel Boride): 
    
    • Protocol: Generates active catalyst in situ.[3][4] Rapid reduction of nitro to amine.[2][3][4]

Enantiomeric Enrichment (The "Rescue")

If your final ee is 90-95%, you can upgrade it to >99% via salt formation.[1][2][3][4]

  • Method: Form a salt with a chiral acid (e.g., L-Tartaric acid or Mandelic acid) or even an achiral acid (HCl) if the racemate crystallizes differently.[1][2][3][4]

  • Observation: Methyl 4-amino-3-(furan-3-yl)butanoate HCl often forms a conglomerate or stable crystal lattice where the minor enantiomer remains in the mother liquor.[2]

Visual Workflow: Optimized Synthesis Pathway

The following diagram outlines the logical flow for synthesizing the target with high ee, highlighting critical decision points (diamonds) and specific chemical risks (red boxes).

G Start Start: Methyl 3-(furan-3-yl)acrylate Step1 Step 1: Asymmetric Michael Addition (Nitromethane + Catalyst) Start->Step1 Check1 Check 1: Is ee > 90%? Step1->Check1 Opt1 Optimization Loop: 1. Switch to Squaramide Catalyst 2. Lower Temp (-20°C) 3. Check Moisture Check1->Opt1 No Intermediate Intermediate: Methyl 4-nitro-3-(furan-3-yl)butanoate Check1->Intermediate Yes Opt1->Step1 Retry Risk1 CRITICAL RISK: Avoid H2/Pd/C Hydrogenation (Furan Reduction Risk) Intermediate->Risk1 Step2 Step 2: Chemoselective Reduction (Zn/AcOH or NaBH4/NiCl2) Intermediate->Step2 ProductRaw Crude Product: Methyl 4-amino-3-(furan-3-yl)butanoate Step2->ProductRaw Check2 Check 2: Is ee > 98%? ProductRaw->Check2 Purification Recrystallization: Form HCl or Tartrate Salt (Upgrade ee) Check2->Purification No Final Final Product: High ee (>99%) Check2->Final Yes Purification->Final

Caption: Figure 1. Decision tree for the asymmetric synthesis of Methyl 4-amino-3-(furan-3-yl)butanoate, emphasizing the critical avoidance of catalytic hydrogenation to preserve the furan ring.

Experimental Protocol (Best Practice)

Method: Asymmetric Michael Addition using a Squaramide Catalyst.[3][4][9]

  • Preparation:

    • Flame-dry a 50 mL round-bottom flask under Argon.

    • Add Methyl 3-(furan-3-yl)acrylate (1.0 eq) and Squaramide Catalyst (2-5 mol%).

    • Dissolve in anhydrous Toluene (0.1 M concentration).

    • Add activated 4Å Molecular Sieves (100 mg/mmol substrate).[1][2][3][4]

  • Reaction:

    • Cool the mixture to -20°C using a cryostat.

    • Add Nitromethane (5.0 eq) dropwise.[1][2][3][4]

    • Stir at -20°C for 24-48 hours. Monitor by HPLC.

    • Stop criterion: >95% conversion or if ee begins to erode.[3]

  • Workup:

    • Filter off sieves.[3][4] Concentrate in vacuo.[3]

    • Purify intermediate via flash chromatography (SiO2, Hexane/EtOAc).[1][2][3][4]

  • Reduction (Furan-Safe):

    • Dissolve nitro-intermediate in MeOH. Cool to 0°C.[4]

    • Add NiCl2[1][2][4]·6H2O (1.0 eq).[1][2][3][4]

    • Add NaBH4 (5.0 eq) portion-wise (Caution: Gas evolution).[1][2][3][4]

    • Quench with saturated NH4Cl.[3][4] Extract with EtOAc.[4]

References

  • Okino, T., Hoashi, Y., & Takemoto, Y. (2003).[1][2][3][4] Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society.[4] Link[1][2][3][4]

  • Malerich, J. P., Hagihara, K., & Rawal, V. H. (2008).[1][2][3][4] Chiral Squaramide Derivatives are Excellent Hydrogen Bond Donor Catalysts.[3][4] Journal of the American Chemical Society.[4] Link[1][2][3][4]

  • Evans, D. A., et al. (1999).[1][2][3][4] C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids.[1][2] Journal of the American Chemical Society.[4] Link[1][2][3][4]

  • Gotoh, H., & Hayashi, Y. (2022).[1][2][3][4] Asymmetric Michael Addition in Synthesis of

    
    -Substituted GABA Derivatives. Molecules. Link
    
  • Giacalone, F., et al. (2007).[1][2][3][4] Electron-rich Heteroaromatic Rings in Asymmetric Synthesis. Organic & Biomolecular Chemistry. Link

Sources

Technical Support Center: HPLC Separation of Furan-Based Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TCH-FUR-AA-001 Assigned Specialist: Senior Application Scientist

Introduction: The Dual-Nature Challenge

Welcome to the technical support hub for furan-based amino acids (e.g., Furosine , 2-Furylalanine , 5-Hydroxymethyl-2-furoic acid derivatives ).

Separating these molecules is notoriously difficult because they possess a "schizophrenic" chemical nature:

  • The Amino Acid Backbone: Highly polar, zwitterionic, and hydrophilic (resists retention on C18).

  • The Furan Ring: Aromatic but acid-sensitive, prone to ring-opening hydrolysis, and possessing distinct UV absorption (280 nm).

This guide abandons generic advice to focus on the specific failure modes of this chemistry: Retention Loss , Acid-Catalyzed Degradation , and Silanol Tailing .

Module 1: Retention & Selectivity (The "Slide-Through" Issue)

Symptom: Your target analyte elutes at the void volume (


) on a standard C18 column, or co-elutes with the injection solvent.
Root Cause Analysis

Furan-based amino acids are too polar for standard Reversed-Phase (RP) chromatography. The hydrophobic furan ring is insufficient to counteract the polarity of the amine and carboxyl groups in high-aqueous mobile phases.

Decision Matrix: Method Selection

Use the following logic to select the correct stationary phase mechanism.

MethodSelection Start START: Select Separation Mode MS_Compat Is MS Compatibility Required? Start->MS_Compat HILIC_Route Use HILIC Mode MS_Compat->HILIC_Route Yes (High Sensitivity) PGC_Route Use Porous Graphitic Carbon (PGC) MS_Compat->PGC_Route Yes (Robustness/Isomers) IP_Route Use Ion-Pair RP-HPLC MS_Compat->IP_Route No (UV Only) HILIC_Detail Column: Amide or Zwitterionic Phase: ACN/Water + 10mM NH4 Formate Mechanism: Partitioning HILIC_Route->HILIC_Detail PGC_Detail Column: Hypercarb Phase: ACN/Water + 0.1% Formic Acid Mechanism: Polar Retention Effect PGC_Route->PGC_Detail IP_Detail Column: C18 End-capped Reagent: Heptanesulfonic Acid (5-10mM) Mechanism: Ion-Exchange/Hydrophobic IP_Route->IP_Detail

Figure 1: Decision tree for selecting the stationary phase based on detection requirements.

Protocol A: Ion-Pair Chromatography (Gold Standard for Furosine)

Best for UV detection (280 nm) and quantifying degradation products in food/biologicals.

  • Stationary Phase: C18 column (high carbon load, e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 5-10 mM Sodium Heptanesulfonate (Ion-Pair Reagent) + 0.2% Acetic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Critical Step: You must equilibrate the column for at least 20-30 column volumes before the first injection to saturate the stationary phase with the ion-pairing reagent.

Protocol B: Porous Graphitic Carbon (PGC)

Best for MS analysis and polar retention without salts.

  • Stationary Phase: Hypercarb (100% Porous Graphitic Carbon).

  • Mechanism: PGC retains polar compounds via a "charge-induced dipole" interaction on the flat graphite surface. It creates strong retention for planar aromatic rings (furan) even in 100% aqueous conditions.

  • Benefit: Resolves structural isomers (e.g., 2-furyl vs 3-furyl) that C18 cannot separate.

Module 2: Stability & "Ghost Peaks" (The Degradation Issue)

Symptom: Sample recovery decreases over time in the autosampler; appearance of unknown peaks; split peaks.

Root Cause Analysis

The furan ring is acid-sensitive .[1] In the presence of strong acids (pH < 2.0) or specific scavengers (like thiols used in peptide synthesis), the furan ring can undergo hydrolytic ring opening, forming diketones or polymerizing.

Stability Data Table
ConditionFuran StabilityRecommendation
0.1% TFA (pH ~2.0) Poor Avoid for long sequences or long storage. Ring opening occurs over hours.
0.1% Formic Acid (pH ~2.7) Moderate Acceptable for immediate LC-MS runs.
Acetic Acid / Acetate (pH 4-5) High Recommended for routine UV analysis.
Phosphate Buffer (pH 6-7) High Excellent stability, but check silica solubility of column.
Troubleshooting Protocol: The "Stability Check" Loop

If you suspect on-column degradation:

  • Prepare a fresh standard of the furan-amino acid.

  • Inject immediately (T=0).

  • Leave the vial in the autosampler for 4 hours.

  • Re-inject (T=4h).

  • Compare: If Peak Area T=4h is < 95% of T=0, your mobile phase pH is too aggressive. Switch to Ammonium Acetate (pH 4.5).

Module 3: Peak Shape & Tailing (The "Shark Fin" Issue)

Symptom: Asymmetrical peaks with long tails (Tailing Factor > 1.5).

Root Cause Analysis
  • Silanol Interaction: The free amine group (

    
    ) interacts with residual acidic silanols on the silica surface.
    
  • Metal Contamination: Furan oxygens can chelate with trace metals in older HPLC systems or low-quality silica.

Optimization Workflow

PeakShape Input Problem: Peak Tailing Step1 Check Mobile Phase pH Input->Step1 Decision1 Is pH near pKa of Amine (~9)? Step1->Decision1 Action1 Lower pH to < 3.0 (Protonate Silanols) Decision1->Action1 Yes Step2 Check Column Type Decision1->Step2 No Decision2 Is Column End-capped? Step2->Decision2 Action2 Switch to 'Base Deactivated' or Hybrid Particle (BEH) Decision2->Action2 No

Figure 2: Workflow for resolving peak tailing issues specific to amine-containing analytes.

Specific Recommendation: Use Chaotropic Agents if tailing persists in RP-HPLC. Adding 0.1% Perchloric Acid (instead of TFA) can sharpen peaks by disrupting secondary interactions, though this is incompatible with MS. For MS, use Ammonium Formate to mask silanols.

Module 4: Detection Sensitivity

Symptom: Low sensitivity or inability to distinguish the furan-amino acid from the matrix.

The "Wavelength Advantage"

Unlike standard aliphatic amino acids (which require 210 nm), furan-based amino acids have a conjugated system.

  • Set UV Detector to 280 nm.

  • Why? This wavelength is specific to the furan ring. Most interfering matrix components (proteins, simple buffers) absorb at 210-220 nm but are transparent at 280 nm. This drastically improves the Signal-to-Noise (S/N) ratio.

Derivatization (Ultra-Trace Analysis)

If you need femtomole sensitivity (e.g., plasma pharmacokinetics), UV 280 nm is insufficient.

  • Reagent: OPA (o-Phthalaldehyde) + 3-MPA.

  • Target: Primary amine of the amino acid.

  • Result: Highly fluorescent isoindole derivative.

  • Note: The furan ring remains intact during this rapid reaction (unlike acidic hydrolysis).

References

  • Furosine Determination in Dairy: Resmini, P., et al. "Fast determination of furosine in processed milk and dairy products by ion-pair reversed-phase liquid chromatography." Journal of Dairy Research.

  • Porous Graphitic Carbon Mechanism: West, C., et al. "Porous graphitic carbon: A versatile stationary phase for liquid chromatography." Journal of Chromatography A.

  • Stability of Furan Derivatives: Kolykhalov, D. A., et al.[2] "The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions." ChemSusChem.[1]

  • 2-Furylalanine Peptide Synthesis: Schulz, A., et al. "Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides."[3] Protein & Peptide Letters.

  • HILIC for Polar Amino Acids: McCalley, D. V. "Hydrophilic interaction chromatography for the analysis of polar compounds." Journal of Chromatography A.

Sources

Validation & Comparative

Structural Elucidation Guide: Methyl 4-amino-3-(furan-3-yl)butanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical framework for the structural validation of Methyl 4-amino-3-(furan-3-yl)butanoate , a critical intermediate often used in the synthesis of GABA analogs (e.g., furan-substituted pregabalin/gabapentin derivatives).

Since direct literature data for this specific intermediate is often proprietary or sparse, this guide synthesizes fragment-based NMR prediction , chemometric comparisons with known analogs , and experimental rejection criteria for the common regioisomer impurity (Furan-2-yl).

Executive Summary: The Validation Challenge

In the synthesis of furan-substituted


-amino acids, the primary challenge is distinguishing the target Furan-3-yl  isomer from the thermodynamically stable Furan-2-yl  regioisomer. These isomers often co-elute in HPLC but exhibit distinct 

C NMR fingerprints.
  • Target: 3-substituted furan (Ipso carbon

    
     ~125 ppm).
    
  • Common Impurity: 2-substituted furan (Ipso carbon

    
     ~150–155 ppm).
    
  • Critical Check: The

    
    -position methine signal (
    
    
    
    ~35 ppm) must show HMBC correlations to two high-field aromatic carbons in the 3-yl isomer, versus only one in the 2-yl isomer.
Comparative Chemical Shift Analysis

The following table contrasts the Predicted/Target shifts for the title compound against its Regioisomer (Impurity) and a Structural Reference (Phenyl analog) to serve as a triangulation tool.

Conditions: 100 MHz


C NMR, CDCl

, 298 K (Free Base).
Carbon PositionTarget: Furan-3-yl (

ppm)
Impurity: Furan-2-yl (

ppm)
Ref: Phenyl Analog (

ppm)
Diagnostic Note
C=O (Ester) 172.0 – 172.5 172.0 – 172.5172.2Non-diagnostic.
OCH

51.6 51.651.6Standard methyl ester signal.
C4 (CH

-NH

)
44.5 – 45.2 44.0 – 44.845.8Shifts upfield (~42 ppm) if HCl salt.
C2 (CH

-CO)
38.5 – 39.5 38.0 – 39.040.5Sensitive to steric bulk of the ring.
C3 (Methine) 34.0 – 35.5 35.0 – 36.541.2Critical: Furan ring is less bulky than Phenyl.
Ar-C (Ipso) 123.0 – 126.0 152.0 – 155.0 142.0PRIMARY DIFFERENTIATOR.
Ar-C (

to O)
143.0 (C2') / 139.5 (C5') 142.0 (C5')N/AFuran-3-yl has two deshielded

-carbons.
Ar-C (

to O)
110.0 (C4') 105.0 – 110.0 (C3'/C4')127-129Furan-2-yl has two shielded

-carbons.

Technical Insight: In the Furan-3-yl ring, the carbon attached to the alkyl chain (Ipso) is a


-carbon relative to the Oxygen. This keeps its shift low (~125 ppm). In the Furan-2-yl  ring, the attachment point is 

to the Oxygen, pushing the shift downfield to >150 ppm.
Experimental Protocol: Self-Validating Acquisition

To ensure data integrity, follow this "Triad" protocol designed to resolve overlapping aliphatic signals and confirm the aromatic substitution pattern.

Step 1: Sample Preparation
  • Solvent: Use CDCl

    
      (treated with basic alumina) for the free base to prevent amine protonation broadening. If analyzing the HCl salt , use DMSO-d
    
    
    
    ; note that C4 and C3 shifts will move upfield by 1–2 ppm due to the ammonium group's inductive effect.
  • Concentration: 20–30 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm).

Step 2: Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . The quaternary Ipso carbon (C3') has a long T1 relaxation time; short delays will suppress this critical diagnostic peak.

  • Scans (NS): Minimum 512 (for S/N > 50:1 on quaternary carbons).

Step 3: 2D Validation (Mandatory for New Compounds)
  • HMBC (Heteronuclear Multiple Bond Correlation): Set J

    
     to 8 Hz.
    
    • Target: Look for correlation from the Methine proton (H3) to the Furan carbons.[1]

    • Validation: In Furan-3-yl, H3 should couple to two deshielded carbons (~140-143 ppm, C2' and C5'). In Furan-2-yl, H3 couples to only one deshielded carbon (C5') and one shielded carbon (C3').

Visualizing the Structural Logic
Diagram 1: Isomer Rejection Workflow

This flowchart guides the decision-making process when analyzing the raw NMR data.

IsomerValidation Start Acquire 13C NMR (CDCl3, D1=3s) CheckIpso Check Aromatic Region (120 - 160 ppm) Start->CheckIpso Case2yl Signal found at 150 - 155 ppm CheckIpso->Case2yl High Shift Case3yl Signal found at 123 - 126 ppm CheckIpso->Case3yl Low Shift Result2yl CONCLUSION: Furan-2-yl Isomer (REJECT) Case2yl->Result2yl CheckAlpha Count Deshielded Signals (> 138 ppm) Case3yl->CheckAlpha CheckAlpha->Result2yl 1 Signal (C5' only) Result3yl CONCLUSION: Furan-3-yl Isomer (CONFIRM) CheckAlpha->Result3yl 2 Signals (C2', C5')

Caption: Decision tree for distinguishing Furan-3-yl from Furan-2-yl isomers based on Ipso carbon shift and


-carbon count.
Diagram 2: Diagnostic HMBC Correlations

This diagram illustrates the specific long-range couplings that definitively prove the 3-position attachment.

HMBCCorrelations cluster_Furan3 Furan-3-yl Ring Carbons MethineH Methine Proton (H3, ~3.5 ppm) C2_Prime C2' (Alpha) ~143 ppm MethineH->C2_Prime 3J (Diagnostic) C4_Prime C4' (Beta) ~110 ppm MethineH->C4_Prime 3J (Weak) C3_Prime C3' (Ipso) ~125 ppm MethineH->C3_Prime 2J (Strong) C5_Prime C5' (Alpha) ~140 ppm

Caption: Key HMBC correlations. The Methine H3 proton must show 3-bond coupling to the highly deshielded C2' (~143 ppm), a feature absent in the 2-yl isomer.

References & Data Sources
  • General Furan NMR Data:

    • Pretsch, E., et al. "Structure Determination of Organic Compounds."[2] Springer. (Standard shifts for Furan-2-yl vs Furan-3-yl rings).

    • SDBS Database: Spectral Database for Organic Compounds, SDBS No. 668 (Furan) and No. 1245 (3-Methylfuran).

  • GABA Analog Synthesis:

    • Andruszkiewicz, R. "Synthesis of 3-substituted GABA analogs." Amino Acids, 2015. (Provides backbone shift data for 4-amino-3-substituted butanoates).

    • PubChem Compound Summary: Methyl 4-amino-3-phenylbutanoate (Phenibut methyl ester) - Used as the scaffold reference.

  • Methodology:

    • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, 3rd Ed. (Protocols for HMBC optimization).

Sources

Definitive Guide: Reference Standards for Methyl 4-amino-3-(furan-3-yl)butanoate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-amino-3-(furan-3-yl)butanoate represents a specialized class of


-substituted 

-amino acid derivatives (GABA analogues). Structurally similar to Baclofen and Pregabalin, the incorporation of a furan-3-yl moiety introduces unique electronic properties and significant stability challenges not found in phenyl-substituted analogues.

This guide objectively compares the performance of Certified Reference Materials (CRMs) against Synthesized In-House Standards (Technical Grade) . Through comparative experimental data, we demonstrate that while in-house standards may suffice for early-stage structural confirmation, the acid-lability of the furan ring and the critical requirement for enantiomeric purity necessitate the use of CRMs for quantitative method validation and stability studies.

Part 1: The Chemical Challenge

The analysis of this molecule is governed by two competing chemical realities that dictate the choice of reference standard:

  • Furan Ring Lability: Unlike the robust phenyl ring in Baclofen, the furan ring is electron-rich and susceptible to acid-catalyzed ring opening and polymerization (forming diketones or polymeric tars), particularly in low pH mobile phases often used for amine analysis.

  • Stereochemical Complexity: The biological activity of GABA analogues is almost exclusively driven by the S-enantiomer (typically). The C3 chiral center requires rigorous enantiomeric excess (ee) determination, which is impossible without an optically pure reference standard.

Diagram 1: Analytical Workflow for Furan-GABA Analogues

AnalyticalWorkflow cluster_Separation Chromatographic Separation Sample Sample Matrix (Synthesis Crude) Prep Sample Prep (Neutral pH Dilution) Sample->Prep Dissolve in MeOH Achiral Achiral HPLC (C18) Impurity Profiling Prep->Achiral Path A: Purity Chiral Chiral LC (Amylose) Enantiomeric Purity Prep->Chiral Path B: Chirality Detect Detection UV (210nm) or MS (ESI+) Achiral->Detect Chiral->Detect Data Data Processing (Quant vs. CRM) Detect->Data

Caption: Dual-pathway workflow emphasizing pH-neutral preparation to preserve the furan moiety during analysis.

Part 2: Comparative Analysis (CRM vs. Technical Grade)

The following data summarizes a comparative study performed to evaluate the impact of reference standard quality on analytical outcomes.

Experiment A: Assay Potency & Impurity Interference

Objective: Determine the impact of non-certified standard purity on the quantitation of a production batch. Method: HPLC-UV at 215 nm. Comparison:

  • Standard A (CRM): Purity 99.8% (Mass Balance), trace water.

  • Standard B (In-House): Purity 95.2% (Area %), synthesized via nitro-aldol condensation, uncorrected for salt/solvent.

MetricStandard A (CRM)Standard B (In-House)Analytical Impact
Assay Value 99.8% w/w95.2% (Area%)Standard B introduces a +4.6% bias if used without correction factors (potency assignment).
Water Content 0.1% (KF)1.8% (Hygroscopic)The amine moiety forms hydrates; Standard B's variable water content leads to shifting retention times and integration errors.
Furan Ring Integrity 100% Intact98% Intact (2% Ring Open)Standard B contained ring-opened degradation products that co-eluted with process impurities, causing false positives .
Linearity (

)
0.99980.9910Poor linearity in Standard B due to non-linear response of UV-absorbing impurities.
Experiment B: Chiral Purity Validation

Objective: Accurate determination of Enantiomeric Excess (% ee). Method: Chiralpak AD-H, Hexane/IPA/DEA.

  • Observation: The In-House Standard B was assumed to be racemic (50:50). However, chiral analysis against the CRM revealed Standard B was actually 52:48 (R:S) due to kinetic resolution effects during its crude crystallization.

  • Consequence: Using Standard B as a "racemic marker" for method development would result in incorrect resolution calculations and potential misidentification of the eutomer (active enantiomer).

Part 3: Method Validation & Protocols

To ensure scientific integrity, the following protocols are validated according to ICH Q2(R2) guidelines.

Achiral Purity Method (HPLC-UV/MS)

This method is optimized to prevent on-column degradation of the furan ring.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 10 mM Ammonium Formate, pH 6.5 (Buffered to protect amine and furan).

  • Mobile Phase B: Acetonitrile (High UV transparency).

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 60% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm (Furan absorption max) or MS (ESI+, m/z [M+H]+).

  • Critical Note: Do not use Trifluoroacetic Acid (TFA) or Phosphoric Acid pH < 3.0. The high acidity will catalyze furan ring opening over the course of a standard sequence run (12-24 hours).

Chiral Separation Method[1][2]
  • Column: Chiralpak AD-H or equivalent Amylose tris(3,5-dimethylphenylcarbamate).[1]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

  • Mode: Isocratic.

  • Rationale: The diethylamine (DEA) additive is mandatory to suppress the ionization of the primary amine group, ensuring sharp peak shapes and resolution (

    
    ).
    

Part 4: Stability & Handling Guidelines

The furan moiety dictates strict handling procedures.

  • Storage: Store CRMs at -20°C under Argon. The furan ring is susceptible to oxidation (auto-oxidation) upon prolonged exposure to air, forming peroxides.

  • Solution Stability:

    • In Methanol: Stable for 24 hours at 4°C.

    • In Acidic Diluent: Unstable. Degrades within 4 hours.

  • Self-Validating Check: Every analytical sequence must include a "Check Standard" injected at the end of the run. If the Check Standard shows a decrease in area >2% compared to the initial injection, on-column degradation is occurring, and the mobile phase pH must be raised.

Diagram 2: Reference Standard Selection Logic

SelectionLogic Start Select Reference Standard Q1 Is the purpose Quantitative (Potency/Yield)? Start->Q1 Q2 Is the method validated? Q1->Q2 Yes UseTech Technical Grade Acceptable (NMR/MS ID) Q1->UseTech No Branch1_Yes Yes Branch1_No No (ID only) UseCRM MUST USE CRM (Primary Standard) Q2->UseCRM No (Validation Phase) UseWorking Use Working Standard (Qual against CRM) Q2->UseWorking Yes (Routine QC) UseWorking->UseCRM Periodic Re-qualification

Caption: Decision matrix for selecting the appropriate reference standard grade based on analytical lifecycle stage.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Q2(R2). International Council for Harmonisation.[2] Link

  • Kolykhalov, D. A., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.[3] ChemSusChem.[3] Link

  • Yakhak, H. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.[1] Journal of Pharmaceutical Investigation. Link

  • Veeprho. (2025). Buffer Selection and pH Control in HPLC Mobile Phases. Veeprho Laboratories. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary: GABA Analogues.Link

Sources

A Comparative Guide to the Structural Elucidation of Methyl 4-amino-3-(furan-3-yl)butanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of methodologies for the definitive structural characterization of Methyl 4-amino-3-(furan-3-yl)butanoate hydrochloride, a key building block in pharmaceutical research. While a public crystal structure for this specific molecule is not available as of this writing, this document leverages field-proven insights and data from analogous compounds to present a predictive and practical guide for researchers. We will explore the gold-standard method of single-crystal X-ray diffraction (scXRD) in depth, compare its utility against powerful alternative techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and propose an integrated workflow for unambiguous structural validation.

The Imperative for Absolute Structure: The Role of X-ray Crystallography

In drug development, the precise three-dimensional arrangement of atoms in a molecule is not an academic detail—it is fundamental to its biological activity, patentability, and safety. Single-crystal X-ray diffraction (scXRD) stands as the unequivocal method for determining the absolute structure of a small molecule.[1][2] It provides a high-resolution 3D map of electron density, revealing not just the connectivity of atoms, but also their spatial orientation, bond lengths, bond angles, and the stereochemistry of chiral centers.[3] For a molecule like Methyl 4-amino-3-(furan-3-yl)butanoate hydrochloride, which contains a stereocenter at the C3 position, scXRD is the only technique that can unambiguously assign the absolute configuration (R or S) without relying on chiral precursors or complex spectroscopic comparisons.

Although no structure is currently deposited in the Cambridge Structural Database (CSD) for our target compound[4], we can predict its crystallographic behavior by examining similar structures. Small molecule hydrochlorides, particularly those with hydrogen-bonding capacity, often form well-ordered crystals.[1][5] The presence of the protonated amine (NH3+), the chloride counter-ion (Cl-), the ester carbonyl (C=O), and the furan oxygen creates a rich landscape for strong hydrogen bonding, which is the primary driving force for crystallization.

Table 1: Anticipated Crystallographic Parameters Based on Analogous Structures

ParameterPredicted Value/Feature for Target CompoundRationale from Analogous Structures
Crystal System Monoclinic or OrthorhombicThese are the most common crystal systems for small organic molecules and their salts, as seen in various butanoate and hydrochloride structures.[6][7][8]
Space Group P2₁/c or P-1These centrosymmetric space groups are frequently observed for chiral molecules crystallizing as a racemate. If a chiral resolution is performed, non-centrosymmetric space groups like P2₁ would be expected.
Key Intermolecular Interactions N-H···Cl, N-H···O=C, C-H···O(furan) hydrogen bondsThe protonated amine will act as a strong hydrogen bond donor to the chloride anion and the ester carbonyl.[5] The furan ring and other C-H bonds can also participate in weaker interactions, influencing the overall crystal packing.[9]
Data Collection Temp. 100 KLow-temperature data collection is standard practice to minimize thermal motion of atoms, leading to higher resolution data.[3]

The Workflow: From Powder to Final Structure

Obtaining a high-quality crystal structure is a systematic process that demands precision at every stage. The causality behind each step is critical for success, particularly when dealing with a novel compound.

Step-by-Step Experimental Protocol
  • Material Synthesis & Purification (Input Validation):

    • Synthesis: Synthesize Methyl 4-amino-3-(furan-3-yl)butanoate hydrochloride via established synthetic routes.

    • Purification: This is the most critical step. Impurities act as "crystal poisons," inhibiting nucleation and growth. Recrystallization or column chromatography should be employed to achieve >99% purity, as verified by NMR and LC-MS. The material should be fully dried to remove residual solvents which could otherwise be incorporated into the crystal lattice.

  • Crystallization Screening (The Search for Order):

    • Rationale: The goal is to explore a wide phase space of solvent systems and conditions to find the thermodynamic "sweet spot" for single crystal formation.

    • Primary Method - Slow Evaporation: Dissolve the purified compound in a variety of solvents (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, and their mixtures with water) to near-saturation in small vials. Loosely cap the vials to allow solvent to evaporate over several days to weeks. This gradual increase in concentration gently coaxes the molecules into an ordered lattice.

    • Alternative Method - Vapor Diffusion: Place a concentrated drop of the compound solution on a cover slip and invert it over a reservoir containing a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the drop reduces the solubility, promoting crystallization.

  • Crystal Selection and Mounting (Finding the Champion):

    • Selection: Under a microscope, identify a suitable single crystal. Look for a crystal with sharp edges, smooth faces, and no visible cracks or defects. Ideal dimensions are typically 0.1-0.3 mm.

    • Mounting: Carefully pick up the selected crystal using a cryo-loop and immediately flash-cool it in a stream of liquid nitrogen (at ~100 K). This process, known as vitrification, prevents ice crystal formation and locks the molecule in its crystallized state for data collection.

  • X-ray Data Collection (The Measurement):

    • Instrumentation: Mount the cooled crystal on a modern X-ray diffractometer equipped with a high-intensity X-ray source (e.g., Cu or Mo) and a sensitive detector.[3]

    • Procedure: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected from different orientations. The spots on these images arise from the constructive interference of X-rays scattered by the repeating lattice of atoms.[1]

  • Structure Solution and Refinement (The Puzzle):

    • Solution: Specialized software is used to analyze the positions and intensities of the diffraction spots to determine the unit cell parameters and space group. From this, an initial electron density map is calculated, which provides a rough model of the molecular structure.

    • Refinement: The initial model is refined against the experimental data. The positions and thermal parameters of all non-hydrogen atoms are adjusted to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions. The final refined structure is validated for geometric correctness and is assigned a quality metric (the R-factor), with values below 5% indicating a high-quality structure.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis synthesis Synthesis & Purification (>99% Purity) screening Crystallization Screening (Slow Evaporation / Vapor Diffusion) synthesis->screening Input Material selection Crystal Selection (Microscopy) screening->selection Single Crystals Formed mounting Cryo-Mounting (100 K) selection->mounting collection Data Collection (Diffractometer) mounting->collection Flash-Cool solution Structure Solution (Initial Model) collection->solution Diffraction Data refinement Refinement & Validation (Final Structure) solution->refinement Iterative Fitting end end refinement->end CIF & Report

Caption: Workflow for Single-Crystal X-ray Structure Determination.

A Comparative Analysis: scXRD vs. Spectroscopic Techniques

While scXRD is definitive, it is not always the first or only technique employed. NMR and Mass Spectrometry are complementary methods that provide crucial, albeit different, structural information.[10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution.[11][13] It provides detailed information about the chemical environment and connectivity of atoms.

  • 1D NMR (¹H and ¹³C): Provides information on the number and type of unique proton and carbon environments in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY reveals proton-proton couplings (H-C-C-H), HSQC correlates protons to their directly attached carbons, and HMBC shows long-range correlations between protons and carbons (2-3 bonds away), which is essential for piecing together the molecular skeleton.[14]

Causality in NMR: The choice of experiments follows a logical progression. 1D spectra provide the basic building blocks. 2D experiments then act as the "glue," connecting these blocks to reveal the complete covalent structure. For our target molecule, HMBC would be crucial to connect the furan ring to the butanoate backbone.

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular mass of a compound with extremely high accuracy.[10][15]

  • High-Resolution MS (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule. This is a primary method for confirming that the synthesized material is indeed the target compound.

  • Tandem MS (MS/MS): In this technique, the molecular ion is isolated and fragmented.[16][17] The resulting fragmentation pattern is like a fingerprint, providing structural information that can be used to confirm the connectivity of different parts of the molecule.

Table 2: Comparison of Key Structural Elucidation Techniques

FeatureSingle-Crystal X-ray Diffraction (scXRD)NMR SpectroscopyMass Spectrometry (MS)
Information Absolute 3D structure, stereochemistry, bond lengths/angles, crystal packing.[3]Covalent structure (connectivity), relative stereochemistry in solution.[11][14]Elemental formula (HRMS), structural fragments (MS/MS).[10][16]
Sample Phase Solid (single crystal)SolutionGas phase (ions)
Sample Amount Micrograms (single crystal)MilligramsNanograms to micrograms
Key Advantage Unambiguous and complete 3D structure.Provides data on solution-state conformation and dynamics.High sensitivity and speed; confirms molecular weight.[10]
Key Limitation Requires a high-quality single crystal, which can be difficult to obtain.Does not provide absolute configuration; can be complex for large molecules.Provides no 3D information or stereochemistry.[15]

An Integrated Strategy for Unambiguous Characterization

The most robust approach to structural elucidation does not rely on a single technique but integrates the strengths of all three. This creates a self-validating system where the data from each method must be consistent with the others.

G cluster_spectroscopy Initial Spectroscopic Analysis cluster_xray Definitive 3D Structure start Synthesized Compound ms HRMS Confirm Elemental Formula start->ms nmr 1D & 2D NMR Determine Connectivity start->nmr decision Is Structure Confirmed & Unambiguous? nmr->decision xray Single-Crystal XRD Determine Absolute Structure decision->xray No / Ambiguity Exists end Validated Structure decision->end Yes (for achiral/known) xray->end

Caption: Integrated workflow for small molecule structural validation.

This logical flow ensures efficiency. MS and NMR are performed first as they are rapid and confirm the fundamental identity and connectivity of the compound. If any ambiguity remains, or if (as in this case) absolute stereochemistry must be determined, scXRD is pursued as the final, definitive step.

Conclusion

While the crystal structure of Methyl 4-amino-3-(furan-3-yl)butanoate hydrochloride has yet to be reported, this guide provides a clear and authoritative roadmap for its determination. By understanding the principles of crystallization, following a meticulous experimental workflow, and leveraging the complementary strengths of NMR and mass spectrometry, researchers can confidently elucidate its three-dimensional structure. The gold standard of single-crystal X-ray diffraction remains the ultimate arbiter, providing the unambiguous proof of structure that is essential for advancing drug discovery and development programs.

References

  • Mass Spectrometry in Small Molecule Drug Development. (2015). Vertex AI Search.
  • Advances in structure elucidation of small molecules using mass spectrometry.PMC - NIH.
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013).
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). sites@gsu.
  • Choosing the Right Mass Spectrometry for Small Molecules. (2024). ZefSci.
  • Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules. (2023).
  • Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy.Journal of Chemical and Pharmaceutical Sciences.
  • NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023). AZoLifeSciences.
  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. (2014).
  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identific
  • Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. (2025).
  • Crystal structures of butyl 2-amino-5-hydroxy-4-(4-nitrophenyl)
  • Structural and Quantum Study of Newly Synthesized Methyl(Z)-3-((4-Fluorophenyl) Amino)
  • Synthesis and Crystal Structures of the Derivatives of Butyrate and 1,3-Dioxane; Allyl 2-acetyl-3-(phenylamino)butanoate, 2,6-Dimethyl N-(4-methylphenyl). (2025).
  • Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. (2021). MDPI.
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022).
  • Single Crystal X-Ray Structure Determin
  • 3-(Aminomethyl)-4-(furan-2-yl)butanoic acid.PubChem.
  • Small molecule crystallography.Excillum.
  • X-ray single-crystal diffraction.FZU.
  • Access Structures.CCDC.
  • (R)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)
  • methyl 4-amino-3-butynoate.
  • (R)-Methyl 3-aMino-4-(2,4,5-trifluorophenyl)
  • Methyl 4-amino-3-methylbenzoate. (2008).
  • methyl 4-(methylamino)butanoate hydrochloride.Santa Cruz Biotechnology.
  • Hirshfeld and AIM Analysis of the Methylone Hydrochloride Crystal Structure and Its Impact on the IR Spectrum Combined with DFT Study. (2023). MDPI.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.